molecular formula C15H25NO2 B086282 N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine CAS No. 418778-20-8

N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine

Cat. No.: B086282
CAS No.: 418778-20-8
M. Wt: 251.36 g/mol
InChI Key: JOGMLUQRNFKIHV-UHFFFAOYSA-N
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Description

N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is an organic compound with the molecular formula C15H25NO2 It is characterized by the presence of an ethoxy and a methoxy group attached to a phenyl ring, which is further connected to a pentan-3-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine typically involves the reaction of 3-ethoxy-4-methoxybenzyl chloride with pentan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-ethoxy-3-methoxyphenyl)methyl]pentan-3-amine
  • N-[(3-ethoxy-4-methoxyphenyl)methyl]butan-2-amine
  • N-[(3-ethoxy-4-methoxyphenyl)methyl]hexan-3-amine

Uniqueness

N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine is unique due to its specific substitution pattern on the phenyl ring and the length of the alkyl chain. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2/c1-5-13(6-2)16-11-12-8-9-14(17-4)15(10-12)18-7-3/h8-10,13,16H,5-7,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGMLUQRNFKIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NCC1=CC(=C(C=C1)OC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357918
Record name N-[(3-Ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418778-20-8
Record name N-[(3-Ethoxy-4-methoxyphenyl)methyl]pentan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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